![molecular formula C13H19N5O2 B13755506 Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate CAS No. 73681-13-7](/img/structure/B13755506.png)
Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate
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Overview
Description
Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate is a chemical compound with the molecular formula C13H19N5O2. It is known for its unique structure, which includes a pyridyl group and a cyano group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate typically involves the reaction of tert-butylamine with a pyridyl-containing nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridyl-containing carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds similar to Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)- demonstrate antifungal properties. For instance, derivatives of pyridine have been synthesized and evaluated for their efficacy against various fungal strains, showing promising results against Candida albicans and other pathogens. The mechanism of action often involves the inhibition of fungal cell wall synthesis or disruption of cellular integrity .
Antitumor Properties
Studies have highlighted the antitumor potential of pyridine-based compounds. A notable investigation involved the synthesis of heterocyclic compounds derived from cyanoacetamides, which showed significant cytotoxic effects against cancer cell lines. The structural modifications in these compounds can enhance their selectivity and potency against tumor cells .
Vascular Health
Compounds containing pyridine moieties have been explored for their vasodilatory effects. Research suggests that such compounds can modulate vascular tone by acting on nitric oxide pathways or other signaling mechanisms, potentially leading to therapeutic applications in cardiovascular diseases .
Synthesis of Novel Derivatives
The versatility of Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)- as a precursor for synthesizing novel derivatives is noteworthy. Various synthetic routes have been developed to modify its structure, leading to new compounds with enhanced biological activities. This adaptability makes it a valuable scaffold in drug design .
Case Study 1: Antifungal Evaluation
A study conducted on novel pyridine derivatives synthesized from acetamides demonstrated superior antifungal activity compared to traditional antifungals like fluconazole. The most active compounds exhibited minimum inhibitory concentrations (MICs) below 25 µg/mL against resistant strains of Candida species .
Case Study 2: Antitumor Activity Assessment
In a series of experiments assessing the cytotoxicity of newly synthesized heterocyclic compounds based on acetamide structures, several candidates showed promising results against various cancer cell lines. These findings suggest that modifications to the acetamide framework can lead to enhanced antitumor efficacy .
Case Study 3: Vasodilation Mechanism Investigation
Research into the vasodilatory effects of pyridine-containing compounds revealed that certain derivatives could significantly lower blood pressure in animal models. This effect was attributed to the activation of endothelial nitric oxide synthase (eNOS), highlighting the therapeutic potential for treating hypertension .
Mechanism of Action
The mechanism of action of Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-tert-butyl-N-(1-cyano-2-(2-pyridyl)amidino)-, hydrate
- Acetamide, N-tert-butyl-N-(1-cyano-2-(4-pyridyl)amidino)-, hydrate
Uniqueness
What sets Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate apart from similar compounds is its specific pyridyl group positioning, which can influence its reactivity and interactions with other molecules. This unique structure makes it particularly valuable in certain chemical and biological applications .
Biological Activity
Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes an acetamide group, a tert-butyl moiety, and a pyridine ring substituted with a cyano group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Antitumor Activity
Recent studies have indicated that acetamide derivatives exhibit notable antitumor properties. For instance, compounds similar to acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)- were evaluated for their cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values obtained from such studies:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1 | A549 (Lung Cancer) | 6.26 | |
2 | HCC827 (Lung Cancer) | 6.48 | |
3 | MCF-7 (Breast Cancer) | 3.89 |
These results suggest that the compound exhibits significant cytotoxicity against specific cancer cell lines, indicating its potential as an antitumor agent.
Antimicrobial Activity
In addition to antitumor properties, acetamide derivatives have shown antimicrobial activity. The following table presents data on antimicrobial efficacy against various pathogens:
These findings highlight the compound's potential as an antimicrobial agent, particularly against fungal infections.
The biological activity of acetamide derivatives is often attributed to their ability to interact with specific biological targets. For example, some studies have suggested that these compounds bind to DNA or interfere with cellular proliferation pathways. Molecular docking studies have provided insights into these interactions, indicating that acetamide derivatives may bind within the minor groove of DNA, thus influencing gene expression and cellular processes.
Case Studies
- Antitumor Evaluation : In a study involving pyridopyrazolo derivatives similar to acetamide compounds, researchers found that certain derivatives exhibited significant antitumor activity in both 2D and 3D cell culture models. The compounds demonstrated higher efficacy in 2D cultures compared to 3D models, suggesting that structural modifications could enhance their therapeutic potential .
- Antimicrobial Studies : A series of experiments evaluated the antifungal activity of various acetamide derivatives against clinically relevant strains. The results indicated that several compounds showed greater efficacy than standard treatments like fluconazole, particularly against Candida species .
Properties
CAS No. |
73681-13-7 |
---|---|
Molecular Formula |
C13H19N5O2 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-tert-butyl-N-(N-cyano-N'-pyridin-3-ylcarbamimidoyl)acetamide;hydrate |
InChI |
InChI=1S/C13H17N5O.H2O/c1-10(19)18(13(2,3)4)12(16-9-14)17-11-6-5-7-15-8-11;/h5-8H,1-4H3,(H,16,17);1H2 |
InChI Key |
SCQHZIIYUMJRRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=NC1=CN=CC=C1)NC#N)C(C)(C)C.O |
Origin of Product |
United States |
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